D-Xylonic acid, |A-lactone, 2,3,5-triacetate

Description

Chemical Structure and Synthesis

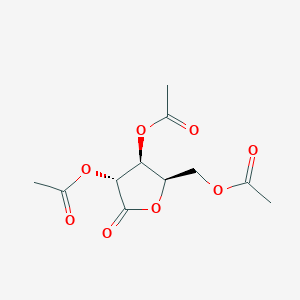

D-Xylonic acid, γ-lactone, 2,3,5-triacetate (C₁₁H₁₄O₉; MW 322.22 g/mol) is an acetylated derivative of D-xylonic acid, a five-carbon sugar acid derived from hemicellulose via xylose oxidation . The γ-lactone forms when the hydroxyl group at C5 esterifies with the carboxylic acid group, creating a five-membered ring. Acetylation at positions 2, 3, and 5 enhances stability and lipophilicity, making it suitable for organic synthesis .

Properties

IUPAC Name |

[(2R,3S,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIILXWRHIYAEQM-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Synthesis Using Xylose Dehydrogenase and Cofactor Regeneration

Core Enzymatic System

The enzymatic oxidation of D-xylose to D-xylonate (a precursor to the γ-lactone) has been optimized using a two-enzyme system:

- Xylose dehydrogenase (XylB) from Caulobacter crescentus: Catalyzes the oxidation of D-xylose to D-xylono-γ-lactone, which hydrolyzes spontaneously to D-xylonate.

- Alcohol dehydrogenase (ADH) from Clostridium kluyveri: Regenerates the NAD⁺ cofactor by reducing acetaldehyde to ethanol, enabling catalytic NAD⁺ recycling.

This system operates in a 10 mM NH₄HCO₃ buffer (pH 8.0) and eliminates the need for expensive cofactor stoichiometry.

Optimization of Reaction Parameters

Key optimization steps include adjusting substrate ratios, cofactor concentrations, and enzyme loading (Tables 1–2).

Table 1: Effect of d-Xylose/CH₃CHO Ratios on Conversion Efficiency

| Ratio (d-Xylose:CH₃CHO) | NAD⁺ (mM) | Conversion (%) | Time (h) |

|---|---|---|---|

| 1:16 | 2.3 | 98 | 24 |

| 1:5 | 1.1 | 95 | 48 |

| 1:3 | 0.83 | 99 | 72 |

| 1:1.5 | 0.33 | 85 | 96 |

A 1:3 ratio with 0.33 mM NAD⁺ achieved near-quantitative conversion (99%) at 72 hours.

Table 2: Substrate Concentration Optimization

| d-Xylose (mM) | XylB (U) | ADH (U) | Conversion (%) | Yield (g/L) |

|---|---|---|---|---|

| 33 | 6 | 35 | 99 | 5.4 |

| 66 | 6 | 35 | 98 | 10.8 |

| 100 | 13 | 35 | 97 | 16.2 |

| 250 | 27 | 35 | 94 | 40.5 |

At 250 mM substrate concentration, the system produced 40.5 g/L D-xylonate with 94% conversion.

Large-Scale Production

A 10 g-scale reaction using cell-free extract (CFE) containing XylB achieved 94% yield (11.71 g) after ethanol precipitation and freeze-drying. CFE eliminated enzyme purification costs, making this method industrially viable.

Microbial Fermentation Using Engineered Strains

Escherichia coli Metabolic Engineering

Strains of E. coli have been engineered to overexpress xylose dehydrogenase (XylB) and inactivate competing pathways (e.g., acetate, ethanol, and lactate synthesis). In fed-batch fermentations with corn cob hydrolysate, these strains produced 108.2 g/L D-xylonate at a yield of 1.09 g/g D-xylose.

Chemical Acetylation of D-Xylonolactone

While enzymatic and microbial methods focus on D-xylonate synthesis, the γ-lactone triacetate derivative is typically prepared via chemical acetylation:

- Lactonization : D-xylonate is converted to D-xylono-γ-lactone under acidic conditions.

- Acetylation : The lactone is treated with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine) to yield the 2,3,5-triacetate.

Standard conditions involve refluxing the lactone with 3 equivalents of acetic anhydride at 80°C for 4 hours, achieving >90% acetylation efficiency.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Byproducts |

|---|---|---|---|---|

| Enzymatic (XylB/ADH) | 94–99 | High | Moderate | Ethanol |

| Microbial (E. coli) | 85–95 | Moderate | Low | Acetate, Xylitol |

| Chemical Acetylation | 90–95 | High | High | Acetic Acid |

Chemical Reactions Analysis

Types of Reactions: D-xylonic acid, |A-lactone, 2,3,5-triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce aldaric acids.

Reduction: Reduction reactions can convert the compound to its corresponding alditol.

Substitution: Acetylation reactions are used to form the triacetate derivative.

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents such as hypobromite are used for oxidation reactions.

Reduction: Sodium borohydride is commonly used for reduction reactions.

Substitution: Acetylation is carried out using acetic anhydride in the presence of a catalyst.

Major Products Formed:

Oxidation: Aldaric acids.

Reduction: Alditols.

Substitution: Triacetate derivatives.

Scientific Research Applications

D-xylonic acid, |A-lactone, 2,3,5-triacetate has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and its impact on microbial growth.

Mechanism of Action

The mechanism of action of D-xylonic acid, |A-lactone, 2,3,5-triacetate involves its interaction with specific enzymes and metabolic pathways. The compound is known to inhibit certain enzymatic activities, leading to the accumulation of metabolic intermediates . This can affect cell growth and metabolism, making it a valuable tool for studying metabolic engineering and synthetic biology.

Comparison with Similar Compounds

Production Methods

- Biological Synthesis: Xylose dehydrogenase (XDH) in microbes like Gluconobacter oxydans oxidizes D-xylose to D-xylonolactone, which hydrolyzes spontaneously or via lactonase to D-xylonic acid . Subsequent acetylation yields the triacetate form.

- Chemical Synthesis: Direct acetylation of D-xylonolactone using acetic anhydride or acetyl chloride under controlled conditions .

Structural and Functional Analogues

D-Glucono-δ-Lactone (C₆H₁₀O₆; MW 178.14 g/mol)

- Structure : Six-membered δ-lactone ring from gluconic acid.

- Applications : Food additive (E575), pH regulator, and tofu coagulant.

- Comparison: Unlike D-xylonic acid derivatives, glucono-δ-lactone is food-safe but derived from glucose, raising ethical concerns about food competition .

2,3,4-Tris-O-(Trimethylsilyl)-D-Xylonic Acid δ-Lactone (C₁₄H₃₂O₅Si₃; MW 364.66 g/mol)

- Structure : δ-lactone with trimethylsilyl (TMS) protecting groups.

- Applications : Used in gas chromatography-mass spectrometry (GC-MS) for analytical derivatization.

- Comparison : TMS groups improve volatility for GC analysis, whereas acetyl groups in the triacetate enhance solubility in organic solvents .

2,3,5-Tri-O-Benzyl-D-Xylonic Acid-1,4-Lactone (C₂₆H₂₆O₆; MW 434.48 g/mol)

- Structure : 1,4-lactone with benzyl protecting groups.

- Applications : Intermediate in carbohydrate chemistry for selective deprotection.

- Comparison: Benzyl groups offer orthogonal protection but require harsher conditions (e.g., hydrogenolysis) for removal compared to acetyl groups .

Key Properties and Research Findings

Metabolic and Industrial Considerations

- D-Xylonic Acid Accumulation : Overexpression of XDH in microbial systems leads to D-xylonic acid accumulation, reducing metabolic efficiency. Acetylated derivatives like the triacetate may mitigate this by altering cellular uptake .

- Cost-Effectiveness: D-Xylonic acid derivatives are cheaper than gluconic acid analogs due to xylose’s abundance in non-food biomass .

- Catalytic Efficiency : D-Xylonic acid outperforms HCl and ionic liquids in Biginelli reactions (85–93% yield), though the triacetate’s catalytic role remains unexplored .

Biological Activity

D-Xylonic acid, γ-lactone, 2,3,5-triacetate is a compound derived from D-xylonic acid and is of significant interest due to its biological activities and potential applications in various fields, including biochemistry and metabolic engineering. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.

Overview of D-Xylonic Acid and Its Derivatives

D-Xylonic acid is a sugar acid that can be produced through the oxidation of D-xylose. It plays a crucial role in various metabolic pathways and serves as a substrate for microbial fermentation processes. The lactone form, specifically D-xylonolactone, is an intermediate in the pentose and glucuronate interconversion pathway. The conversion of D-xylonic acid to its lactone form can influence its biological activity significantly.

Biological Activity

1. Metabolic Pathways:

D-Xylonic acid and its derivatives are involved in several metabolic pathways. For instance, D-xylonate can be produced by engineered strains of Saccharomyces cerevisiae, which utilize D-xylose as a carbon source. The expression of specific enzymes such as xylB (D-xylose dehydrogenase) and xylC (D-xylonolactonase) enhances the conversion efficiency of D-xylose to D-xylonate and subsequently to D-xylonic acid .

2. Microbial Fermentation:

Research indicates that various microorganisms can utilize D-xylose to produce xylitol through the action of xylose reductase. This process is not only important for xylitol production but also for the generation of D-xylonic acid as an intermediate product . The fermentation conditions significantly affect the yield and purity of the resulting compounds.

Case Studies

Case Study 1: Production via Engineered Strains

A study conducted on Saccharomyces cerevisiae demonstrated that co-expressing xylB and xylC resulted in higher yields of D-xylonate compared to strains expressing only xylB. This was attributed to the rapid opening of the lactone ring facilitated by xylC, leading to increased production rates .

Case Study 2: Xylose Conversion Efficiency

In another investigation involving Pseudomonas putida, it was found that the absence of glucose dehydrogenase significantly impacted the conversion efficiency from xylose to xylonate. The presence of this enzyme was crucial for optimizing the metabolic pathway towards producing D-xylonic acid .

Research Findings

The following table summarizes key findings related to the biological activity and production efficiency of D-xylonic acid derivatives:

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing D-Xylonic acid, γ-lactone, 2,3,5-triacetate?

- Chemical Synthesis : D-Xylonic acid derivatives can be synthesized via sequential acetylation and lactonization. For example, xylose is oxidized to D-xylonic acid, followed by lactone formation and acetylation under controlled conditions (e.g., acetic anhydride and catalytic acid) .

- Microbial Production : Strains like Paraburkholderia sacchari and engineered Escherichia coli convert D-xylose to D-xylonic acid via NAD(P)+-dependent dehydrogenases, with subsequent lactonization and acetylation steps .

- Photocatalytic Oxidation : TiO₂/Ti₃C₂ catalysts enable selective oxidation of D-xylose to D-xylonic acid under ambient conditions (64.2% yield), followed by chemical derivatization .

Q. How is the structure of D-Xylonic acid, γ-lactone, 2,3,5-triacetate characterized?

- Analytical Techniques :

- NMR Spectroscopy : Confirms acetyl group positions and lactone ring formation (e.g., ¹³C NMR for carbonyl carbons at δ 170–175 ppm) .

- HPLC-MS : Quantifies purity and identifies degradation products (e.g., using C18 columns with acetonitrile/water mobile phases) .

- X-ray Diffraction (XRD) : Validates crystallinity in triacetate derivatives, critical for stability studies .

- Saponification Analysis : Measures acetate content via titration, though discrepancies may arise due to partial solubility of intermediates .

Advanced Research Questions

Q. What challenges arise in microbial production of D-Xylonic acid and its derivatives?

- Metabolic Bottlenecks : Overexpression of xylose dehydrogenase (XDH) in engineered strains leads to D-xylonic acid accumulation, acidifying media and inhibiting growth (pH < 4.0). This reduces enzymatic activity and product yields .

- Strategies for Mitigation :

- Enzyme Engineering : Optimize XDH kinetics or introduce D-xylonate transporters (e.g., Caulobacter crescentus XylC in Saccharomyces cerevisiae) .

- Cofactor Balancing : Supplement NADPH regeneration systems (e.g., glucose dehydrogenase co-expression) to alleviate redox imbalances .

Q. How do redox imbalances affect D-Xylonic acid accumulation in engineered strains?

- Mechanism : XDH activity consumes NAD(P)+, creating excess NAD(P)H. Insufficient regeneration pathways (e.g., pentose phosphate pathway) disrupt cellular redox balance, stalling downstream metabolism .

- Experimental Validation : Strains with knockout of NADH oxidase (noxE) show 30% lower D-xylonate accumulation, confirming redox-driven toxicity .

Q. What are key considerations in designing photocatalytic systems for D-Xylonic acid production?

- Catalyst Design : TiO₂ nanoparticles on Ti₃C₂ nanosheets enhance charge separation, increasing electron-hole pair lifetime (confirmed via photoluminescence spectroscopy) .

- Reaction Optimization :

- pH 7–8 minimizes byproduct formation (e.g., xylitol).

- Light intensity >200 mW/cm² improves oxidation rates (80% conversion in 6 hours) .

Data Contradictions and Resolution

Q. How can conflicting data on acetate composition in triacetate derivatives be resolved?

- Issue : Discrepancies in saponification values (e.g., 75% vs. 48% acetic acid yield) arise from incomplete hydrolysis or solubility differences in intermediates .

- Resolution :

- Solvent Extraction : Pre-purify intermediates using acetone/water mixtures to isolate triacetate .

- Cross-Validation : Combine HPLC (quantitative) with ¹H NMR (qualitative) to confirm substitution patterns .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.